Cas no 180918-68-7 (Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-)

Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- structure
180918-68-7 structure
Nome del prodotto:Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-
Numero CAS:180918-68-7
MF:C21H37N2O3FS
MW:416.59348
CID:162414
PubChem ID:163300

Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-
    • N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
    • Methanesulfonamide,N-[4-[4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-, (S)-
    • Trecetilide
    • (S)-N-[4-[4-[Ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
    • Trastuzumab (solution)
    • Trecetilide [INN]
    • UNII-3R7HJU91EJ
    • CHEBI:177812
    • D09759
    • 3R7HJU91EJ
    • Trecetilide (INN)
    • CHEMBL269446
    • (S)-N-(4-(4-(ETHYL(6-FLUORO-6-METHYLHEPTYL)AMINO)-1-HYDROXYBUTYL)PHENYL) METHANESULFONAMIDE
    • Q27257929
    • DTXSID10171038
    • RPQUKWBLAHJOPX-FQEVSTJZSA-N
    • N-[4-[(1S)-4-[ethyl-(6-luoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulonamide
    • SCHEMBL5353205
    • 180918-68-7
    • (S)-(-)-N-[4-[-4-[ethyl(6-fluoro-6-methyl-heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
    • (-)-4'-((S)-4-(Ethyl(6-fluoro-6-methylheptyl)amino)-1-hydroxybutyl)methanesulfonanilide
    • Inchi: InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3
    • Chiave InChI: RPQUKWBLAHJOPX-UHFFFAOYSA-N
    • Sorrisi: C(N(CCCCCC(F)(C)C)CCCC(C1C=CC(NS(C)(=O)=O)=CC=1)O)C

Proprietà calcolate

  • Massa esatta: 416.25111
  • Massa monoisotopica: 416.25089238g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 14
  • Complessità: 514
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 78Ų

Proprietà sperimentali

  • Densità: 1.120
  • PSA: 69.64
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